

# An In-depth Technical Guide to Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate

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## Compound of Interest

Compound Name:	Methyl 3-(4-bromomethyl)cinnamate
Cat. No.:	B123132

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## Introduction

Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate, a cinnamate derivative, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic bromide and a Michael acceptor, making it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the development of novel therapeutic agents.

The IUPAC name for this compound is methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate. It is also known by other names such as (E)-4-(Bromomethyl)cinnamic Acid Methyl Ester.

## Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is presented below. This data is essential for its identification, characterization, and use in quantitative experimental work.

Property	Value
CAS Number	88738-86-7, 946-99-6
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrO <sub>2</sub>
Molecular Weight	255.11 g/mol
Appearance	White to light yellow powder or crystals
Melting Point	58-62 °C
Boiling Point	163 °C at 0.1 mmHg
Solubility	Soluble in methanol, chloroform, DMSO, and ethyl acetate.
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.66 (d, J=16.0 Hz, 1H), 7.49 (d, J=8.2 Hz, 2H), 7.41 (d, J=8.2 Hz, 2H), 6.43 (d, J=16.0 Hz, 1H), 4.50 (s, 2H), 3.81 (s, 3H)
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> )	δ 167.0, 143.6, 139.9, 134.8, 129.8, 128.4, 118.9, 51.8, 32.4
IR (KBr, cm <sup>-1</sup> )	1715 (C=O), 1635 (C=C), 1210 (C-O), 615 (C-Br)
Mass Spec (EI)	m/z: 254/256 [M] <sup>+</sup> , 175 [M-Br] <sup>+</sup> , 145, 115

## Experimental Protocols

The synthesis of methyl (E)-3-(4-(bromomethyl)phenyl)propenoate can be achieved through a multi-step process from readily available starting materials. Below are detailed experimental protocols for a common synthetic route.

### Synthesis of Methyl (E)-3-(p-tolyl)acrylate

This initial step involves a Horner-Wadsworth-Emmons reaction to form the cinnamate backbone.

- Materials: p-Tolualdehyde, trimethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

- Procedure:
  - To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of trimethyl phosphonoacetate (1.05 eq) in anhydrous THF is added dropwise.
  - The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.
  - The mixture is cooled back to 0 °C, and a solution of p-tolualdehyde (1.0 eq) in anhydrous THF is added dropwise.
  - The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
  - The reaction is quenched by the addition of water and extracted with ethyl acetate.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  - The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl (E)-3-(p-tolyl)acrylate as a white solid.

## Synthesis of Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate

The final step is a radical bromination of the methyl group on the tolyl ring.

- Materials: Methyl (E)-3-(p-tolyl)acrylate, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride ( $\text{CCl}_4$ ).
- Procedure:
  - A mixture of methyl (E)-3-(p-tolyl)acrylate (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in  $\text{CCl}_4$  is heated to reflux (approximately 77 °C).
  - The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

- The succinimide byproduct is removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The residue is recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield methyl (E)-3-(4-(bromomethyl)phenyl)propenoate as a crystalline solid.

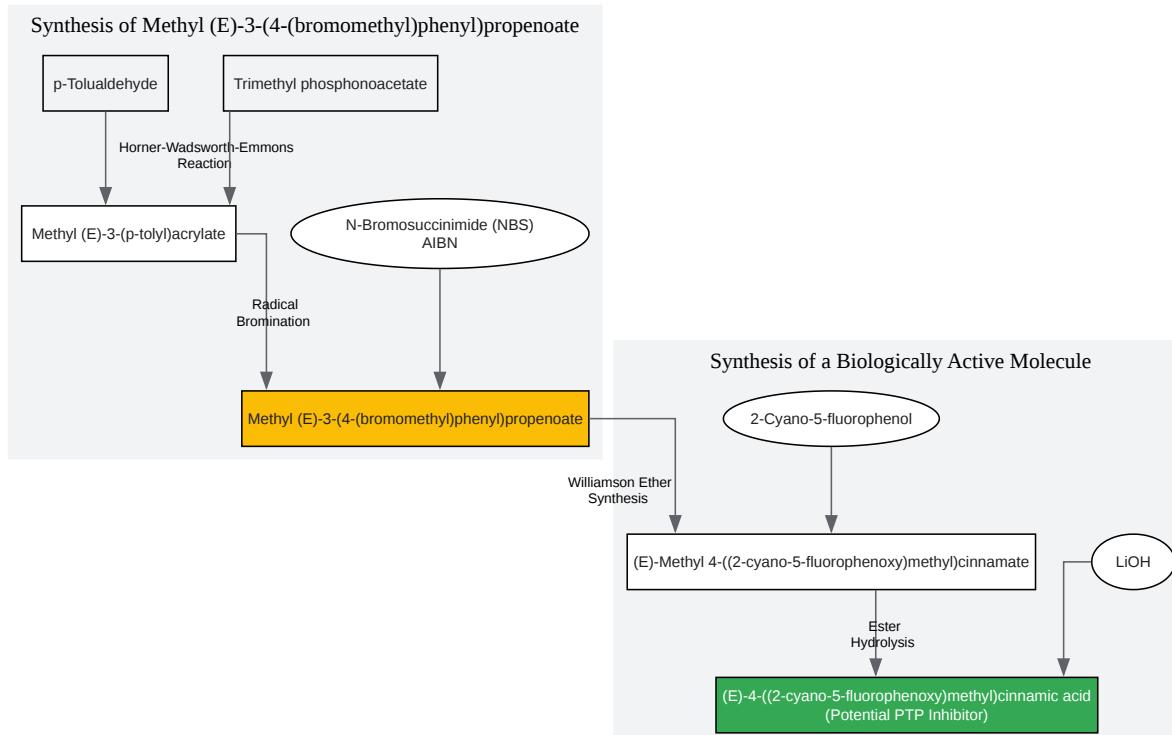
## Applications in Drug Development & Synthetic Workflows

Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a key intermediate in the synthesis of various biologically active compounds. The presence of two distinct reactive sites allows for its use in constructing molecular scaffolds with diverse functionalities.

One notable application is in the synthesis of novel inhibitors of protein tyrosine phosphatases (PTPs), which are important targets in drug discovery for diseases such as diabetes, obesity, and cancer. The bromomethyl group allows for the introduction of various functionalities through nucleophilic substitution, while the acrylate moiety can be further modified or act as a Michael acceptor.

## Example Synthetic Workflow: Synthesis of a Potential PTP Inhibitor

The following workflow illustrates the use of methyl (E)-3-(4-(bromomethyl)phenyl)propenoate in the synthesis of a more complex molecule with potential therapeutic applications.

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Synthetic pathway from p-tolualdehyde to a potential PTP inhibitor.

## Safety and Handling

Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-

ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

## Conclusion

Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the generation of libraries of compounds for screening against various biological targets. The experimental protocols and data provided in this guide are intended to facilitate its synthesis and application in the research and development of new therapeutic agents.

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